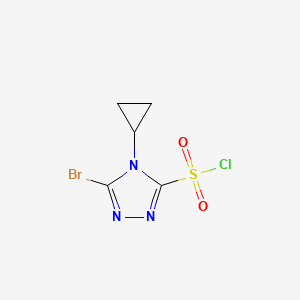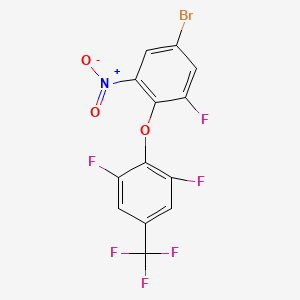
2-(4-Bromo-2-fluoro-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-2-fluoro-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of multiple halogen atoms and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluoro-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Halogenation: Sequential introduction of bromine and fluorine atoms under controlled conditions.
Etherification: Formation of the phenoxy linkage through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced under specific conditions to yield various products.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide for nucleophilic substitution.
Major Products
Amino Derivatives: From reduction of the nitro group.
Substituted Phenoxy Compounds: From substitution reactions.
Aplicaciones Científicas De Investigación
2-(4-Bromo-2-fluoro-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene has applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound depends on its specific application. In general, the presence of multiple halogen atoms and a nitro group can influence its reactivity and interaction with biological targets. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-fluoro-6-nitrophenol
- 2-Bromo-4-fluoro-6-nitrophenol
- 4-Bromo-2-fluoro-5-nitrophenol
Propiedades
Fórmula molecular |
C13H4BrF6NO3 |
|---|---|
Peso molecular |
416.07 g/mol |
Nombre IUPAC |
2-(4-bromo-2-fluoro-6-nitrophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H4BrF6NO3/c14-6-3-9(17)12(10(4-6)21(22)23)24-11-7(15)1-5(2-8(11)16)13(18,19)20/h1-4H |
Clave InChI |
IDPUHYWPXTULIV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)OC2=C(C=C(C=C2F)Br)[N+](=O)[O-])F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



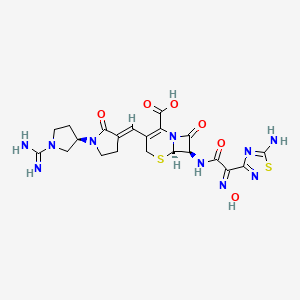


![1-benzyl-3-[2-(trifluoromethyl)phenyl]piperazine](/img/structure/B13428754.png)
![6-bromo-7-methoxy-2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B13428760.png)

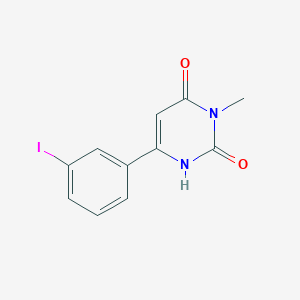
![4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate;oxalic acid](/img/structure/B13428769.png)

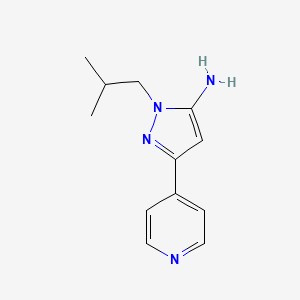
![(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B13428790.png)
![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13428795.png)
